

# Spectroscopic and Biological Profile of N-(2-Aminoethyl)glycine: A Technical Guide

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## Compound of Interest

Compound Name: *N*-(2-Aminoethyl)glycine

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## Introduction

**N-(2-Aminoethyl)glycine** (AEG), a structural analog of glycine, is a molecule of significant interest in various scientific domains. Its unique structure, incorporating both a primary and a secondary amine group as well as a carboxylic acid moiety, imparts it with versatile chemical properties. This technical guide provides an in-depth overview of the spectroscopic data of **N-(2-Aminoethyl)glycine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it outlines its potential biological significance and applications, particularly in the context of prebiotic chemistry and as a building block in synthetic chemistry.

## Spectroscopic Data

A comprehensive understanding of the spectral characteristics of **N-(2-Aminoethyl)glycine** is crucial for its identification, characterization, and quality control. This section summarizes the available spectroscopic data.

## Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a molecule. While experimental mass spectra for the underivatized **N-(2-Aminoethyl)glycine** are not readily available in the public domain, predicted data from

reputable databases provide valuable insights. Furthermore, experimental data for a derivatized form of AEG has been reported, which is presented below.

#### Predicted Mass Spectrometry Data

The following table summarizes the computed mass-to-charge ratios for various adducts of **N-(2-Aminoethyl)glycine**. This data is useful for the interpretation of experimental mass spectra.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	PubChem
Molecular Weight	118.13 g/mol	PubChem
Monoisotopic Mass	118.074227566 Da	PubChem
[M+H] <sup>+</sup>	119.081505	PubChem
[M+Na] <sup>+</sup>	141.063450	PubChem
[M+K] <sup>+</sup>	157.037389	PubChem
[M-H] <sup>-</sup>	117.066953	PubChem

#### Experimental Mass Spectrometry Data of Derivatized **N-(2-Aminoethyl)glycine**

**N-(2-Aminoethyl)glycine** has been detected and quantified in biological samples using triple quadrupole liquid chromatography-mass spectrometry (LC-MS/MS) after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[1]

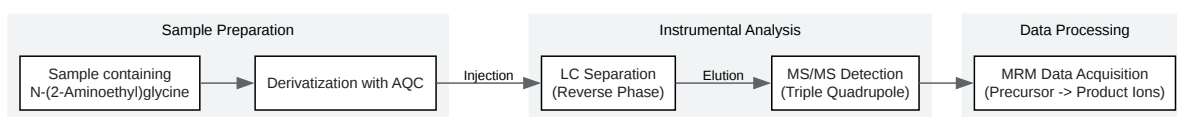
Precursor Ion (m/z)	Product Ions (m/z)
459	289, 214, 171, 119

#### Experimental Protocol: LC-MS/MS Analysis of AQC-Derivatized **N-(2-Aminoethyl)glycine**[1]

A general protocol for the analysis of amino acids by LC-MS/MS after AQC derivatization involves the following steps:

- **Derivatization:** The sample containing **N-(2-Aminoethyl)glycine** is mixed with a borate buffer and the AQC reagent (dissolved in acetonitrile). The reaction is allowed to proceed at an elevated temperature (e.g., 55 °C) for a specific duration (e.g., 10 minutes).
- **Chromatographic Separation:** The derivatized sample is injected into a liquid chromatography system, typically equipped with a reverse-phase column (e.g., C18). A gradient elution with solvents such as aqueous formic acid and acetonitrile is used to separate the analyte from other components.
- **Mass Spectrometric Detection:** The eluent from the LC system is introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the transition from the precursor ion of the AQC-derivatized AEG to its specific product ions.

#### Logical Workflow for LC-MS/MS Detection



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Caption: Workflow for the detection of **N-(2-Aminoethyl)glycine** by LC-MS/MS.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a detailed experimental spectrum for **N-(2-Aminoethyl)glycine** is not publicly available, product specifications from commercial suppliers indicate that the spectrum conforms to its structure.<sup>[2]</sup> Based on the known functional groups (amine, carboxylic acid, and alkane chain), the expected characteristic IR absorption bands are summarized in the table below.

#### Predicted Infrared (IR) Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
N-H (Primary Amine)	Stretching (asymmetric)	3500 - 3300
N-H (Primary Amine)	Stretching (symmetric)	3400 - 3200
N-H (Secondary Amine)	Stretching	3500 - 3300
C-H (Alkane)	Stretching	3000 - 2850
C=O (Carboxylic Acid)	Stretching	1725 - 1700
N-H (Amine)	Bending	1650 - 1580
C-N (Amine)	Stretching	1250 - 1020
C-O (Carboxylic Acid)	Stretching	1320 - 1210

#### Experimental Protocol: General Procedure for Acquiring IR Spectra

A common method for obtaining the IR spectrum of a solid sample like **N-(2-Aminoethyl)glycine** is the Potassium Bromide (KBr) pellet method.

- **Sample Preparation:** A small amount of the sample (typically 1-2 mg) is finely ground with anhydrous KBr (about 100-200 mg) in an agate mortar.
- **Pellet Formation:** The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is usually taken first and subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra for **N-(2-Aminoethyl)glycine** are not readily

available. However, predicted spectra can be generated based on its chemical structure, and data from derivatives provide valuable comparative information.

#### Predicted $^1\text{H}$ NMR Spectral Data (in $\text{D}_2\text{O}$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 3.6	Singlet	2H	-NH-CH <sub>2</sub> -COOH
~ 3.2	Triplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~ 2.9	Triplet	2H	-NH-CH <sub>2</sub> -CH <sub>2</sub> -

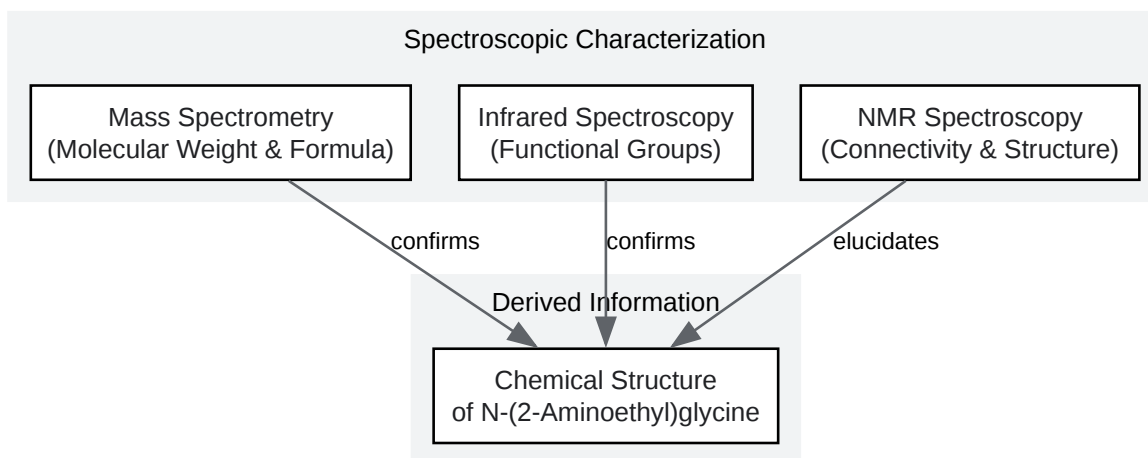
#### Predicted $^{13}\text{C}$ NMR Spectral Data (in $\text{D}_2\text{O}$ )

Chemical Shift (ppm)	Assignment
~ 175	-COOH
~ 50	-NH-CH <sub>2</sub> -COOH
~ 48	-NH-CH <sub>2</sub> -CH <sub>2</sub> -
~ 38	-CH <sub>2</sub> -NH <sub>2</sub>

#### Experimental Protocol: General Procedure for Acquiring NMR Spectra

- **Sample Preparation:** A few milligrams of **N-(2-Aminoethyl)glycine** are dissolved in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent peak, is used for chemical shift calibration.
- **Spectral Acquisition:** The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, a standard pulse sequence is used. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to aid in structural elucidation.

#### Logical Relationship of Spectroscopic Analysis



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Caption: Interrelation of spectroscopic techniques for structural determination.

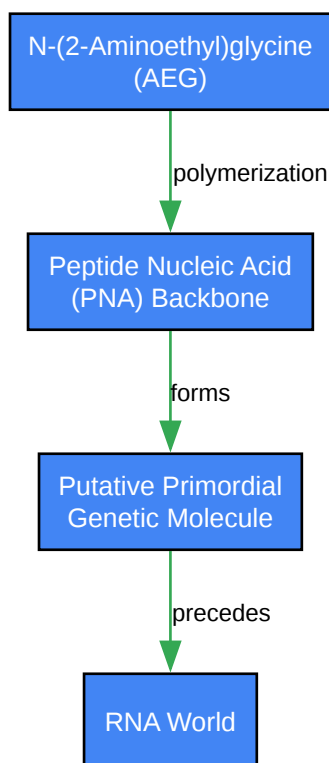
## Biological Significance and Applications

**N-(2-Aminoethyl)glycine** is not only of interest for its chemical properties but also for its potential biological roles and applications in various research fields.

## Prebiotic Chemistry and the Origin of Life

One of the most intriguing aspects of **N-(2-Aminoethyl)glycine** is its hypothesized role in the origin of life. It has been proposed as a backbone for peptide nucleic acids (PNAs), which may have been the first genetic molecules in a pre-RNA world.<sup>[1][3]</sup> The discovery that cyanobacteria can produce **N-(2-Aminoethyl)glycine** lends support to this hypothesis, suggesting that this molecule could have been available in the primitive Earth's environment.<sup>[1]</sup>

Proposed Role in Prebiotic Synthesis



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Caption: Hypothesized role of AEG in the origin of life.

## Applications in Research and Development

Beyond its prebiotic significance, **N-(2-Aminoethyl)glycine** serves as a versatile building block in several areas of chemical and pharmaceutical research:

- **Peptide Synthesis:** Its structure allows for its incorporation into peptide chains to create peptidomimetics with novel properties.
- **Drug Delivery:** It is used in the formulation of drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients.[4]
- **Chelating Agent:** The presence of multiple nitrogen and oxygen atoms makes it an effective chelating agent for metal ions.

## Conclusion

**N-(2-Aminoethyl)glycine** is a molecule with a rich chemical and potential biological profile. While a complete set of experimental spectroscopic data is not yet available in the public domain, the existing predicted and derivative-based data provide a solid foundation for its characterization. Its hypothesized role in the origin of life as a precursor to genetic molecules makes it a fascinating subject for further research. For scientists and professionals in drug development, its utility as a versatile building block opens up avenues for the creation of novel molecules with tailored properties. This guide provides a comprehensive overview of the current knowledge on **N-(2-Aminoethyl)glycine**, serving as a valuable resource for researchers in the field.

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## References

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